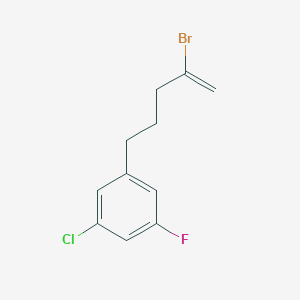

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene

Description

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is a halogenated alkene featuring a pentene backbone with a bromine atom at the C2 position and a 3-chloro-5-fluorophenyl substituent at the C5 position. For instance, halogenated alkenes are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their versatility in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name |

1-(4-bromopent-4-enyl)-3-chloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClF/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLVDPOVLPMSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC1=CC(=CC(=C1)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene typically involves the following steps:

Coupling Reactions: Utilizing coupling reactions to attach the halogenated phenyl group to the pentene backbone.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene can undergo various chemical reactions, including:

Substitution Reactions: Where one halogen atom is replaced by another group.

Oxidation and Reduction Reactions: Altering the oxidation state of the compound.

Addition Reactions: Adding atoms or groups to the double bond in the pentene backbone.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: May use oxidizing agents like potassium permanganate.

Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions could produce corresponding alcohols or ketones.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May be used in the study of halogenated organic compounds and their biological effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Key Compounds:

2-Bromo-5-(3-methoxyphenyl)-1-pentene (CAS: 1143461-65-7): Features a methoxy (-OCH₃) group instead of Cl/F on the phenyl ring.

2-Bromo-5-[2-(1,3-dioxanyl)]-1-pentene : Replaces the aryl group with a cyclic ether (1,3-dioxane) .

1-(3-Bromo-4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone: Contains a ketone instead of an alkene and a bromo-chlorophenyl group .

Comparative Analysis:

Positional Isomerism: 1-Pentene vs. 2-Pentene Derivatives

Evidence from oxidation studies indicates that 2-pentene isomers (e.g., diisobutylene, DIB) exhibit faster ignition delays compared to 1-pentene isomers due to differences in bond stability and radical formation pathways . For the target compound, the 1-pentene backbone may lead to slower oxidative degradation compared to hypothetical 2-pentene analogs. However, the bromine substituent at C2 could facilitate elimination reactions, altering degradation pathways .

Halogenation Effects on Physical Properties

Halogen substituents significantly influence physical properties:

- Density: Bromine and chlorine increase density. For example, 2-Bromo-5-(trifluoromethyl)benzonitrile has a density of 1.71 g/cm³ , while non-halogenated analogs typically range between 0.8–1.2 g/cm³.

- Boiling Point : Brominated compounds like 2-Bromo-5-(trifluoromethyl)thiazole exhibit elevated boiling points (predicted 182.8°C) . The target compound’s boiling point is expected to exceed 150°C due to halogen and aryl contributions.

Reactivity in Cross-Coupling Reactions

The bromine atom at C2 positions the compound as a candidate for Suzuki-Miyaura couplings, analogous to 2-bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl synthesis . Compared to methoxy- or ether-substituted analogs, the electron-withdrawing Cl/F groups may slow coupling kinetics but improve regioselectivity .

Biological Activity

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antitumor properties, as well as its mechanisms of action.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory effects of 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene through various in vitro assays. The compound was tested on RAW264.7 macrophage cells to assess its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production.

Key Findings:

- The compound exhibited significant inhibition of NO secretion, with a production rate of 49.19 ± 1.50% compared to the control group treated with PDTC (68.32 ± 2.69%) .

- The results suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.

Antitumor Activity

The antitumor potential of 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene has been explored in various cancer cell lines. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through specific molecular pathways.

Mechanism of Action:

- The compound's mechanism appears to involve the modulation of pro-inflammatory cytokines and apoptosis-related proteins, impacting cancer cell proliferation and survival.

- Further investigations are necessary to elucidate the precise molecular targets affected by this compound.

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Result (%) | Reference |

|---|---|---|---|

| Anti-inflammatory | NO production in RAW264.7 cells | 49.19 ± 1.50 | |

| Antitumor | Apoptosis induction | TBD (To Be Determined) | Ongoing Studies |

Case Study 1: Inhibition of Inflammation

In a controlled experiment, RAW264.7 macrophages were treated with varying concentrations of 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene alongside LPS. The results indicated a dose-dependent reduction in NO production, suggesting that higher concentrations may enhance its anti-inflammatory effects.

Case Study 2: Antitumor Efficacy

In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to increased apoptotic markers compared to untreated controls. These findings warrant further exploration into the compound's potential as an anticancer agent.

Q & A

Q. What statistical methods address variability in kinetic studies of halogen elimination reactions?

- Methodology : Apply multivariate regression to isolate temperature, solvent, and catalyst effects. Use bootstrapping to estimate confidence intervals for rate constants. Validate with Arrhenius plot linearity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.